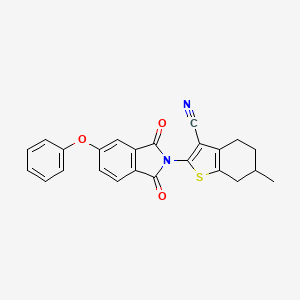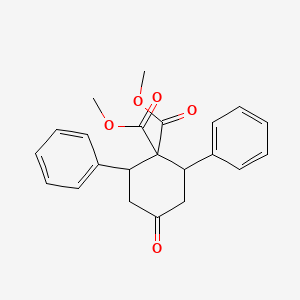![molecular formula C14H11N3O5S2 B4291617 {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B4291617.png)
{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid
説明
{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid, also known as BZSAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZSAA is a benzothiadiazole derivative that has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The exact mechanism of action of {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid is not fully understood. However, studies have suggested that {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, cancer, and neuroprotection.
Biochemical and Physiological Effects:
{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid has been shown to have several biochemical and physiological effects. It can reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to cause oxidative stress and inflammation. {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid can also enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the major advantages of {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid is its high potency and selectivity towards its target molecules. {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid has been shown to have minimal toxicity and side effects in animal studies. However, one of the limitations of {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid is its poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Another area of research is the development of novel {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid derivatives with improved solubility, bioavailability, and efficacy. These derivatives can be designed to target specific signaling pathways involved in various diseases.
Conclusion:
In conclusion, {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid is a promising synthetic compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more effective derivatives for clinical use.
科学的研究の応用
{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-inflammatory properties. {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Another area of research is the anti-cancer properties of {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid. Studies have shown that {4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs.
特性
IUPAC Name |
2-[4-(2,1,3-benzothiadiazol-4-ylsulfonylamino)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S2/c18-13(19)8-22-10-6-4-9(5-7-10)17-24(20,21)12-3-1-2-11-14(12)16-23-15-11/h1-7,17H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMUSJVAHKULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine](/img/structure/B4291538.png)
![ethyl 4-{5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B4291545.png)
![ethyl N-{[(2,5-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B4291551.png)
![2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B4291554.png)
![N-[1-(anilinocarbonyl)cyclohexyl]-N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4291562.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4291570.png)


![5-amino-1-benzyl-N-[3-(diethylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4291596.png)
![N-(3,4-difluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4291609.png)
![N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4291622.png)
![2-[(4-methoxyphenyl)imino]-6-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3-methyl-1,3-thiazinan-4-one](/img/structure/B4291628.png)
![9-chloro-6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291642.png)
![4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B4291650.png)